Palmitoyl-8-amino-3,6-dioxaoctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

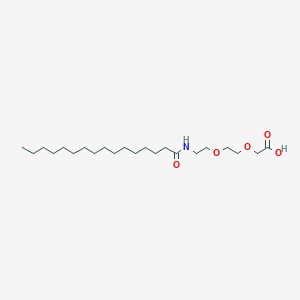

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a synthetic compound with the molecular formula C22H43NO5 and a molecular weight of 401.59 g/mol . It is also known by its IUPAC name, 2-(2-(2-palmitamidoethoxy)ethoxy)acetic acid . This compound is typically found as a white crystalline powder and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl-8-amino-3,6-dioxaoctanoic acid involves the reaction of palmitic acid with 8-amino-3,6-dioxaoctanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using recrystallization or chromatography techniques to achieve a purity of ≥ 98% .

Análisis De Reacciones Químicas

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid group undergoes activation for nucleophilic substitution, enabling covalent conjugation with amines. Key reagents and conditions include:

-

Key Findings :

Bioconjugation via Tandem Reactions

The compound participates in sequential conjugation strategies, such as Knoevenagel condensation and Michael addition , to assemble multifunctional constructs:

-

Conditions :

Stability and Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance coupling efficiency by improving resin accessibility .

-

Racemization Control : Use of Boc-His(Boc)-OH with DEPBT minimizes racemization during His residue coupling .

-

Temperature Sensitivity : Elevated temperatures (40°C) accelerate conjugation but may necessitate urea for solubility .

Functional Role in Drug Delivery Systems

-

Solubility Enhancement : The OEG spacer improves aqueous solubility of hydrophobic palmitoyl-modified peptides .

-

Targeted Conjugates : Enables stable linkage of therapeutic peptides (e.g., GLP-1, CCK-8) to albumin-binding domains for prolonged pharmacokinetics .

Comparative Analysis of Reaction Systems

| Parameter | Amide Bond Formation | Knoevenagel Condensation | Michael Addition |

|---|---|---|---|

| Primary Reactivity Site | Carboxylic acid | β-Oxo ester | Thiol/aldehyde |

| Typical Catalysts | EDC, HATU | 2-Amino-5-methoxybenzoic acid | None |

| Reaction Time | 1–4 h | 6–48 h | 30–60 min |

| Scalability | High | Moderate | High |

Aplicaciones Científicas De Investigación

Biotechnology

Biopolymer Synthesis

Palmitoyl-8-amino-3,6-dioxaoctanoic acid serves as a critical building block in the synthesis of biopolymers. Its structure allows for the development of biodegradable materials that can be used in environmentally friendly applications. This compound enhances the mechanical properties and stability of biopolymers, making them suitable for various applications in packaging and medical devices .

Pharmaceuticals

Drug Formulation

In the pharmaceutical industry, this compound is utilized to create targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for improved bioavailability and controlled release profiles. This is particularly beneficial for peptides and proteins that require specific targeting to enhance therapeutic efficacy .

Permeation Enhancer

Recent studies have identified this compound as a permeation enhancer for oral administration of GLP-1 peptides, which are crucial in managing diabetes. By modifying the absorption characteristics of these peptides, this compound significantly increases their bioavailability when administered orally .

Cosmetics

Moisturizing Agent

In the cosmetics industry, this compound is incorporated into skincare formulations due to its moisturizing properties. It helps improve skin hydration and texture, making it a valuable ingredient in anti-aging products and moisturizers .

Food Industry

Food Additive

This compound is also utilized as a food additive to enhance flavor profiles and improve the stability of certain food products. Its properties allow it to act as an emulsifier or stabilizer, contributing to better texture and mouthfeel in processed foods .

Research Applications

Chemical Syntheses

In academic and industrial laboratories, this compound is employed in various chemical syntheses and studies related to amino acid derivatives. Its versatility makes it suitable for exploring new synthetic pathways and developing novel compounds with desired biological activities .

Case Studies

Mecanismo De Acción

The mechanism of action of Palmitoyl-8-amino-3,6-dioxaoctanoic acid involves its interaction with lipid membranes and proteins. The palmitoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and modulate membrane properties. The amino and ether groups facilitate interactions with proteins, potentially affecting their structure and function . These interactions can influence various cellular pathways and processes, making the compound valuable for research in cell biology and biochemistry.

Comparación Con Compuestos Similares

Similar Compounds

8-amino-3,6-dioxaoctanoic acid: A precursor in the synthesis of Palmitoyl-8-amino-3,6-dioxaoctanoic acid, used in similar applications.

Fmoc-NH-(PEG)-COOH (9 atoms): A related compound used as a spacer in peptide synthesis and drug delivery systems.

Uniqueness

This compound is unique due to its combination of a long-chain fatty acid (palmitoyl group) and a flexible ether linkage, which enhances its ability to interact with both lipid membranes and proteins. This dual functionality makes it a versatile tool in various research fields, distinguishing it from other similar compounds .

Actividad Biológica

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a compound of increasing interest in biomedical research due to its unique structural properties and biological activities. This article delves into its biological functions, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is a lipidated peptide that combines an octanoic acid derivative with a palmitoyl group, enhancing its membrane interaction and bioactivity. The presence of the palmitoyl moiety is crucial for its biological activity, as it facilitates membrane penetration and receptor binding.

The biological activity of this compound is primarily attributed to its ability to modulate cell signaling pathways. Key mechanisms include:

- Receptor Interaction : The palmitoyl modification enhances the affinity of the compound for specific receptors, particularly those involved in metabolic regulation such as G protein-coupled receptors (GPCRs) .

- Intracellular Signaling : It has been shown to influence pathways related to insulin secretion and glucose metabolism, making it a candidate for diabetes treatment .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through disruption of bacterial membranes or inhibition of bacterial growth .

Table 1: Summary of Biological Activities

Case Studies

- Diabetes Treatment : A study demonstrated that this compound significantly improved glycemic control in animal models when combined with GLP-1 receptor agonists. This combination therapy showed enhanced weight loss and improved metabolic profiles compared to monotherapy .

- Antimicrobial Properties : Research indicated that this compound displayed potent activity against various pathogens, including resistant strains of bacteria. The mechanism was linked to its ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Research Findings

Recent investigations have highlighted the potential of this compound in various therapeutic contexts:

- GIPR Antagonism : A study reported that palmitoylated analogs could effectively block GIP-mediated signaling pathways, offering a novel approach for obesity management by inhibiting appetite-stimulating signals .

- Cancer Therapy : Preliminary data suggest that lipidation enhances the cytotoxicity of certain peptides against cancer cells, indicating a role for palmitoyl modifications in developing targeted cancer therapies .

Propiedades

IUPAC Name |

2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKSXEDHNCFMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.